

Carmustine-d8: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Carmustine-d8

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Carmustine-d8**, a deuterated analog of the chemotherapeutic agent Carmustine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Physical and Chemical Properties

Carmustine-d8, also known as BCNU-d8, is the deuterium-labeled version of Carmustine. The substitution of hydrogen atoms with deuterium can be useful in various research applications, including metabolic studies and as an internal standard in quantitative analysis.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **Carmustine-d8** and its non-deuterated counterpart, Carmustine.

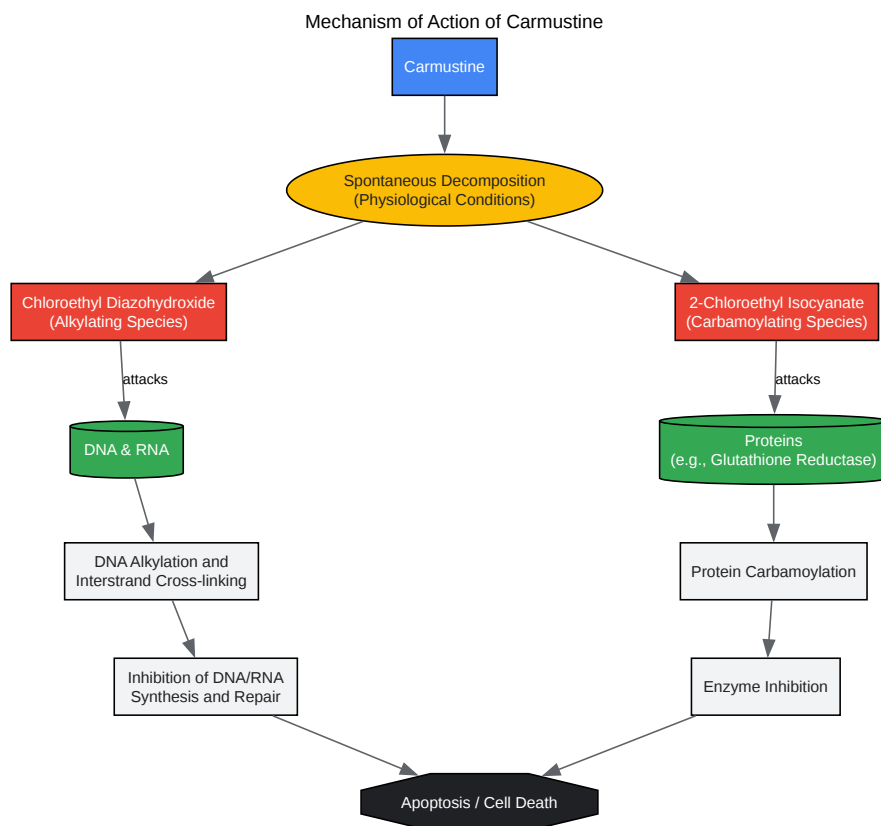
Property	Value for Carmustine-d8	Citation
Molecular Formula	C ₅ H ₈ Cl ₂ N ₃ O ₂	[1]
Molecular Weight	222.1 g/mol	[1]
Appearance	Solid-Liquid Mixture, Colorless to off-white	[2]
Solubility	Soluble in DMSO, Ethanol, and Water	[1][3]
Storage Temperature	-20°C, protect from light	[2]
Stability	≥ 4 years at -20°C	

Property	Value for Carmustine	Citation
Molecular Formula	C ₅ H ₉ Cl ₂ N ₃ O ₂	[4]
Molecular Weight	214.05 g/mol	[4][5]
Appearance	Light yellow powder or orange-yellow solid	[5]
Melting Point	30 °C (86 °F)	[4]
Boiling Point	Data not available (decomposes)	[5]
logP	1.53	[5][6]

Note: The melting point for **Carmustine-d8** is not explicitly available in the literature but is expected to be very similar to that of Carmustine.

Mechanism of Action

Carmustine is a bifunctional alkylating agent that exerts its cytotoxic effects primarily through the alkylation and cross-linking of DNA and RNA. This action inhibits the synthesis of nucleic acids and proteins, ultimately leading to cell death. The presence of the nitroso group also allows for carbamoylation of proteins, which can further contribute to its anticancer activity.



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Caption: Mechanism of action of Carmustine leading to cytotoxicity.

Experimental Protocols

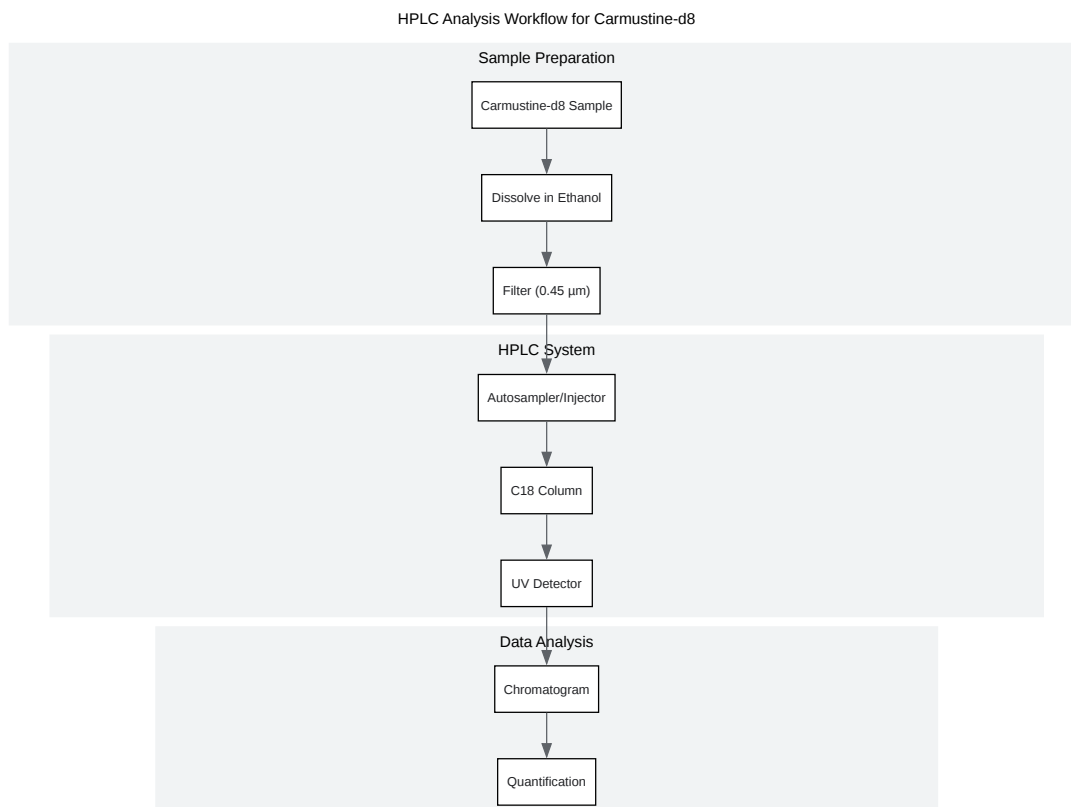
Detailed methodologies for the analysis of Carmustine and its deuterated analog are crucial for accurate and reproducible research. The following sections outline protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of Carmustine in bulk drug and pharmaceutical formulations.^{[7][8]}

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: YMC ODS-A C18 (250mm x 4.6mm, 5µm) or equivalent.[8]
- Mobile Phase:
 - Mobile Phase A: 0.01 M Potassium dihydrogen phosphate in water, adjust pH to 3.2 with orthophosphoric acid.[8]
 - Mobile Phase B: Methanol.[8]
 - A gradient elution is typically used. A suggested starting point is a mixture of Acetonitrile, water, and buffer at a ratio of 4:5:1.[7]
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 37°C.[7]
- Detection: UV at 230 nm and 205 nm.[8]
- Injection Volume: 20 µL.
- Diluent: Ethanol.[8]
- Sample Preparation:
 - Accurately weigh and dissolve the Carmustine or **Carmustine-d8** standard/sample in the diluent to achieve a known concentration.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Internal Standard: For quantitative analysis of biological samples, a suitable internal standard should be used. **Carmustine-d8** is an ideal internal standard for the analysis of Carmustine, and vice-versa.



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Caption: A typical workflow for the HPLC analysis of **Carmustine-d8**.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity for the determination of Carmustine in biological matrices such as plasma.[9]

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode is effective. [9]
- Column: A suitable C18 reversed-phase column.

- Mobile Phase: A gradient of acetonitrile and water is commonly used.^[9] To enhance ionization, a post-column infusion of a modifier like ammonium formate can be employed.^[9]
- Sample Preparation (Plasma):
 - Spike plasma samples with a known concentration of the internal standard (e.g., Carmustine for **Carmustine-d8** analysis).
 - Perform a liquid-liquid extraction with a solvent mixture such as hexanes:isopropyl ether (1:1).^[9]
 - Vortex the sample and separate the organic layer.
 - Evaporate the organic solvent under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for injection.^[9]
- Detection: Monitor for the specific mass-to-charge ratio (m/z) of the analyte and internal standard. For Carmustine, a formate adduct ($[M+45]^-$) can be observed at m/z 257.8.^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

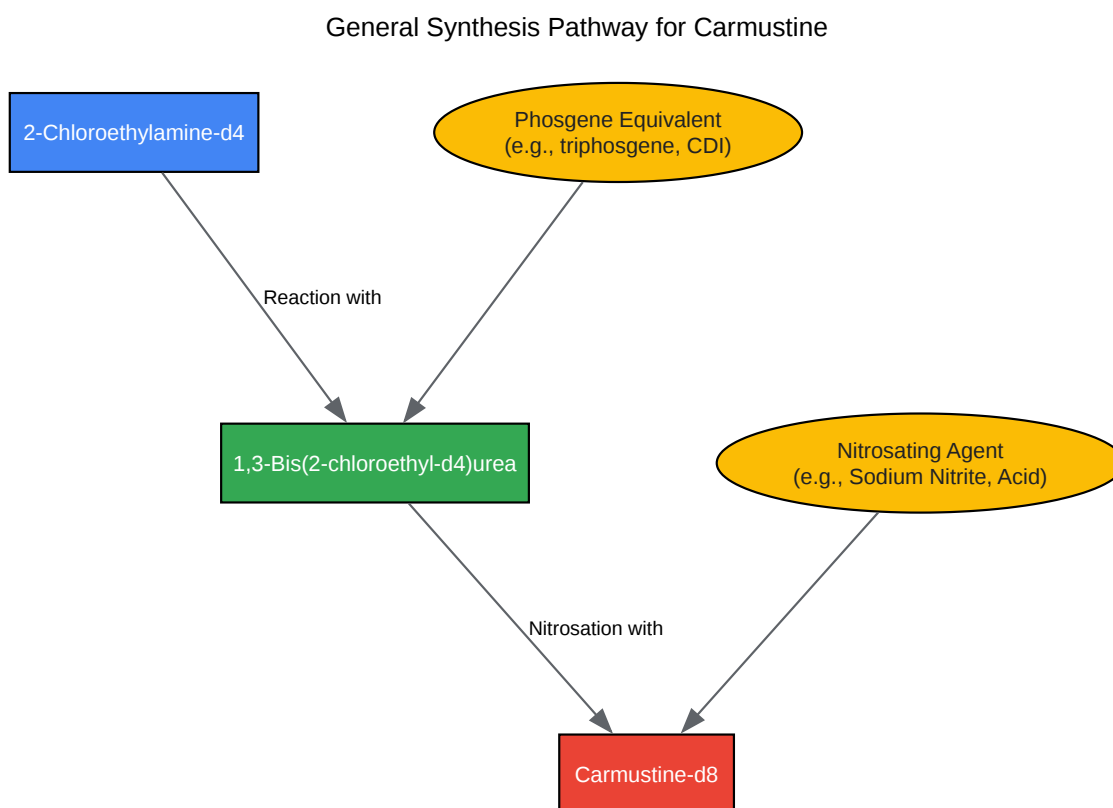
NMR is a powerful tool for the structural characterization and purity assessment of **Carmustine-d8**.

- Instrumentation: A high-resolution NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) is a suitable solvent.^[6]
- Sample Preparation:
 - Dissolve an appropriate amount of **Carmustine-d8** in the deuterated solvent.
 - Transfer the solution to an NMR tube.
- Experiments:
 - 1H NMR: To observe the proton signals. In **Carmustine-d8**, the proton signals will be absent at the deuterated positions, confirming isotopic labeling.

- ^{13}C NMR: To analyze the carbon skeleton of the molecule.
- 2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and confirm the molecular structure.
- Data Analysis: Comparison of the obtained spectra with those of non-deuterated Carmustine will confirm the positions and extent of deuteration.

Synthesis Outline

The synthesis of Carmustine generally involves a two-step process. A similar pathway can be employed for the synthesis of **Carmustine-d8**, starting with deuterated precursors.



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Caption: A simplified synthetic scheme for **Carmustine-d8**.

This technical guide provides a foundational understanding of the physical and chemical properties of **Carmustine-d8**, along with its mechanism of action and analytical methodologies. For further details, consulting the cited literature is recommended.

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